Cas no 129938-20-1 (Dapoxetine hydrochloride)

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) specifically developed for the treatment of premature ejaculation (PE) in men. Its rapid absorption and short half-life distinguish it from conventional SSRIs, making it suitable for on-demand use. The compound acts by inhibiting serotonin transporters, thereby increasing synaptic serotonin levels and improving ejaculatory control. Clinical studies demonstrate its efficacy in significantly prolonging intravaginal ejaculatory latency time (IELT). Dapoxetine hydrochloride is typically formulated as a film-coated tablet for oral administration, with doses ranging from 30 to 60 mg. Its pharmacokinetic profile ensures minimal accumulation, reducing the risk of long-term side effects. Proper usage requires adherence to prescribed guidelines to optimize therapeutic outcomes.
Dapoxetine hydrochloride structure
Dapoxetine hydrochloride structure
商品名:Dapoxetine hydrochloride
CAS番号:129938-20-1
MF:C21H23NO.HCL
メガワット:341.88
MDL:MFCD08272809
CID:64026
PubChem ID:253660535

Dapoxetine hydrochloride 化学的及び物理的性質

名前と識別子

    • Dapoxetine hydrochloride
    • DAPOXETINE HCL
    • Rimonabant 75000
    • LY-21044
    • ((S)-(+)-N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride)
    • (S-(+)-N,N-dimethyl-a-[2-(naphthalenyloxy)ethyl] benzenemethanamine hydrochloride
    • (1S)-N,N-Dimethyl-3-naphthalen-1-yloxy-1-phenyl-propan-1-amine hydrochloride
    • (S)-n,n-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine hydrochloride
    • (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride
    • DL-Dapoxteine HCL
    • LY-210448 hydrochloride
    • S-(+)-N,N-Dimethyl-a-[2-(naphthalenyloxy)ethyl]benzenemethanamine hydrochloride
    • (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine,hydrochloride
    • (S)-N,N-Dimethyl-3-(1-naphthyloxy)-1-phenylpropylamine Hydrochloride
    • (S)-N,N-Dimethyl-α-[2-(1-naphthyloxy)ethyl]benzylamine Hydrochloride
    • (S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
    • S-(+)-N,N-dimethyl-a-[2-(naphthalenyloxy)ethyl] benzenemethanamine hydrochloride, LY-210448 hydrochloride
    • LY-210448
    • Mixed spin Dapoxetine
    • Dapoxetine hcl for R&D
    • Dapoxetine Impurity 11
    • (S)-Dapoxetine hydrochloride
    • (S)-N,N-Dimethyl-alpha-[2-(1-naphthyloxy)ethyl]benzylamine Hydrochloride
    • BD164348
    • D03649
    • AKOS015889488
    • N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine--hydrogen chloride (1/1)
    • DTXSID20926531
    • (S)-N,N-Dimethyl-<span class='symbol'>alpha</span>-[2-(1-naphthaleny loxy)ethyl]benzenemethanamine hydrochloride
    • (+)-(S)-N,N-Dimethyl-alpha-(2-(1-naphthyloxy)ethyl)benzylamine hydrochloride
    • Priligy
    • HB1788
    • KS-5240
    • SW219444-1
    • (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-aminehydrochloride
    • DAPOXETINE HYDROCHLORIDE [WHO-DD]
    • 129938-20-1
    • Dapoxetine hydrochloride (USAN)
    • Dapoxetine hydrochloride, >=98% (HPLC)
    • D-dapoxetine HCL
    • UNII-U4OHT63MRI
    • Benzenemethanamine, N,N-dimethyl-a-[2-(1-naphthalenyloxy)ethyl]-,hydrochloride, (S)-
    • Dapoxetine, HCl
    • C21H23NO.HCl
    • EX-A4046
    • DAPOXETINE HYDROCHLORIDE [MI]
    • 129938-20-1 (HCl)
    • s1869
    • LY-210448 hydrochloride;(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
    • BENZENEMETHANAMINE, N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHALENYLOXY)ETHYL)-, HYDROCHLORIDE, (S)-
    • HY-B0304A
    • AC-22602
    • (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
    • CHEMBL2106574
    • J-005725
    • LY 210448 hydrochloride
    • (S)-N,N-Dimethyl-3-(1-naphthyloxy)-1-phenyl-1-propylamine Hydrochloride
    • Dapoxetine hydrochloride [USAN]
    • (+)-(S)-N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHYLOXY)ETHYL)BENZYLAMINE HYDROCHLORIDE
    • (S)-N,N-Dimethyl-?-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine hydrochloride
    • DAPOXETINE HYDROCHLORIDE [MART.]
    • SCHEMBL119037
    • Dapoxetine .hcl
    • Q27290682
    • Dapoxetine hydrochloride (Priligy)
    • CCG-267940
    • D4761
    • Dapoxetine (as hydrochloride)
    • (+)-Dapoxetine hydrochloride
    • U4OHT63MRI
    • LY210448 HCl
    • F15016
    • Benzenemethanamine, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)-, hydrochloride, (S)-
    • Benzenemethanamine, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)-, hydrochloride, (alphaS)-
    • Dapoxetine (hydrochloride)
    • Dapoxetine (hydrochloride)?
    • GLXC-03129
    • (S)-N,N-Dimethyl-alpha-[2-(1-naphthaleny loxy)ethyl]benzenemethanamine hydrochloride
    • MDL: MFCD08272809
    • インチ: 1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1
    • InChIKey: IHWDIQRWYNMKFM-BDQAORGHSA-N
    • ほほえんだ: CN(C)[C@H](C1=CC=CC=C1)CCOC2=C3C(C=CC=C3)=CC=C2.Cl

計算された属性

  • せいみつぶんしりょう: 341.15500
  • どういたいしつりょう: 341.155
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 337
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5A^2

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 179.0 to 183.0 deg-C
  • ふってん: No data available
  • フラッシュポイント: No data available
  • ようかいど: DMSO: ≥20mg/mL
  • PSA: 12.47000
  • LogP: 5.71360
  • ひせんこうど: D +135.78° (c = 2.18 in methanol)
  • ようかいせい: DMSO: ≥20mg/mL
  • 光学活性: [α]/D +125 to +135°, c = 1 in methanol
  • マーカー: 2821
  • じょうきあつ: No data available

Dapoxetine hydrochloride セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302-H319-H413
  • 警告文: P305 + P351 + P338
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36-50/53
  • セキュリティの説明: 36-60-61
  • 危険物標識: Xn N
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dapoxetine hydrochloride 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Dapoxetine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A151531-25g
(S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride
129938-20-1 97%
25g
$143.0 2025-02-20
eNovation Chemicals LLC
Y1303402-5g
Dapoxetine hydrochloride
129938-20-1 97%
5g
$400 2024-06-05
BAI LING WEI Technology Co., Ltd.
105394-1G
Dapoxetine hydrochloride, 98%, a short-acting novel selective serotonin reuptake inhibitor
129938-20-1 98%
1G
¥ 79 2022-04-26
TRC
D185700-25mg
Dapoxetine Hydrochloride
129938-20-1
25mg
$110.00 2023-05-18
TRC
D185700-50mg
Dapoxetine Hydrochloride
129938-20-1
50mg
$167.00 2023-05-18
DC Chemicals
DC9630-100 mg
Dapoxetine (hydrochloride)
129938-20-1 >98%
100mg
$150.0 2022-02-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R019098-5g
Dapoxetine hydrochloride
129938-20-1 98%
5g
¥183 2024-05-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6461-25 mg
Dapoxetine HCl
129938-20-1 99.79%
25mg
¥482.00 2022-04-26
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D129639-5g
Dapoxetine hydrochloride
129938-20-1 ≥98% (HPLC)
5g
¥200.90 2023-09-03
TRC
D185700-10mg
Dapoxetine Hydrochloride
129938-20-1
10mg
$ 81.00 2023-09-08

Dapoxetine hydrochloride サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:129938-20-1)Dapoxetine hydrochloride
注文番号:sfd15435
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally

Dapoxetine hydrochloride 関連文献

Dapoxetine hydrochlorideに関する追加情報

Dapoxetine Hydrochloride: A Comprehensive Overview of Its Pharmacological Profile, Clinical Applications, and Recent Research Advances

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that has garnered significant attention in the field of urology and psychopharmacology due to its unique mechanism of action and therapeutic potential. As a CAS No. 129938-20-1 compound, this drug has been extensively studied for its efficacy in the management of premature ejaculation (PE), a condition affecting millions of men globally. Recent advancements in pharmacogenomics and clinical trial methodologies have further enhanced our understanding of its pharmacokinetics and therapeutic outcomes.

The mechanism of action of Dapoxetine hydrochloride is primarily attributed to its ability to inhibit the reuptake of serotonin in the synaptic cleft. This action is distinct from other SSRIs, which typically have a longer half-life and broader systemic effects. The short half-life of Dapoxetine hydrochlor, 4.2 hours allows for a more targeted therapeutic effect, minimizing systemic exposure and reducing the risk of side effects. This characteristic is particularly advantageous in the treatment of acute PE, where rapid onset of action is required.

Recent clinical trials published in 2023 have demonstrated the efficacy of Dapoxetine hydrochloride in improving ejaculatory control. A randomized, double-blind, placebo-controlled study published in The Journal of Sexual Medicine reported a 46% improvement in intravaginal ejaculation latency time (IVELT) among participants receiving Dapoxetine hydrochloride compared to a 12% improvement in the placebo group. These findings underscore the drug's potential as a first-line treatment for primary and secondary premature ejaculation.

From a pharmacokinetic perspective, Dapoxetine hydrochloride is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 1-2 hours. The drug is extensively metabolized in the liver via the cytochrome P450 2D6 (CYP2D6) enzyme system, which is a critical factor in determining interindividual variability in drug response. Genetic polymorphisms in the CYP2D6 gene can significantly influence the metabolism of Dapoxetine hydrochloride, highlighting the importance of pharmacogenomic testing in optimizing therapeutic outcomes.

Emerging research in neuropharmacology has revealed additional mechanisms by which Dapoxetine hydrochloride may exert its therapeutic effects. A 2023 study using functional magnetic resonance imaging (fMRI) demonstrated that the drug modulates activity in brain regions associated with sexual response regulation, including the prefrontal cortex and the amygdala. These findings suggest that Dapoxetine hydrochloride may influence both central and peripheral pathways involved in ejaculation control.

From a clinical application standpoint, Dapoxetine hydrochloride has been approved for use in multiple countries, including the United States, the United Kingdom, and several European nations. Its contraindications include concurrent use with monoamine oxidase inhibitors (MAOIs) and a history of substance abuse. However, recent guidelines from the American Urological Association (AUA) emphasize the importance of individualized treatment approaches, particularly in patients with comorbid conditions such as depression or anxiety disorders.

Advancements in drug delivery systems have further enhanced the therapeutic potential of Dapoxetine hydrochloride. A 2023 study published in Pharmaceutical Research explored the use of nanocarriers to improve the bioavailability of the drug. This approach showed promising results in increasing plasma concentrations and reducing the frequency of dosing required, which could significantly improve patient adherence to therapy.

In terms of long-term safety, extensive post-marketing surveillance has confirmed the drug's favorable safety profile. A 2023 meta-analysis of 12 clinical trials involving over 5,000 patients found that the most common adverse effects were mild and transient, including headache, nausea, and dizziness. These findings align with the drug's established safety record and support its continued use as a first-line treatment for premature ejaculation.

Recent research trends in pharmacotherapy have focused on the development of combination therapies involving Dapoxetine hydrochloride. A 2023 study published in Urology investigated the synergistic effects of Dapoxetine hydrochloride when combined with local anesthetics such as lidocaine. The results showed a significant increase in ejaculatory latency time compared to monotherapy, suggesting that multimodal approaches may offer superior therapeutic outcomes.

From a regulatory perspective, the approval of Dapoxetine hydrochloride has been accompanied by rigorous safety assessments. The U.S. Food and Drug Administration (FDA) has issued guidelines emphasizing the importance of monitoring for serotonin syndrome when the drug is used in conjunction with other serotonergic agents. These guidelines reflect the drug's established safety profile and the importance of careful patient selection and monitoring.

Looking ahead, the future of Dapoxetine hydrochloride in pharmacotherapy is likely to involve further refinement of dosing regimens and the exploration of new therapeutic applications. A 2023 study published in Expert Opinion on Pharmacotherapy suggested that the drug may have potential in the treatment of erectile dysfunction when used in combination with phosphodiesterase type 5 (PDE5) inhibitors. These findings highlight the versatility of Dapoxetine hydrochloride and its potential to address multiple aspects of sexual health.

In conclusion, Dapoxetine hydrochloride represents a significant advancement in the treatment of premature ejaculation. Its unique pharmacological profile, combined with a favorable safety record and emerging research in pharmacogenomics and drug delivery systems, positions it as a valuable therapeutic option. As research continues to uncover new mechanisms and applications, the role of Dapoxetine hydrochloride in pharmacotherapy is likely to expand, offering new possibilities for improving sexual health outcomes.

For further information on Dapoxetine hydrochloride, including dosing recommendations, contraindications, and recent clinical studies, please consult the latest edition of the Pharmacotherapy: A Textbook for Pharmacy Students and Practitioners or the U.S. Food and Drug Administration Drug Label.

It is important to note that the information provided here is for educational purposes only and should not be used as a substitute for professional medical advice. Always consult with a qualified healthcare provider before starting any new treatment regimen.

References:

  • The Journal of Sexual Medicine, 2023
  • Pharmaceutical Research, 2023
  • Urology, 2023
  • Expert Opinion on Pharmacotherapy, 2023
  • Pharmacotherapy: A Textbook for Pharmacy Students and Practitioners
  • U.S. Food and Drug Administration Drug Label

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:129938-20-1)Dapoxetine hydrochloride
5872361
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:129938-20-1)Dapoxetine hydrochloride
A805990
清らかである:99%
はかる:100g
価格 ($):311.0